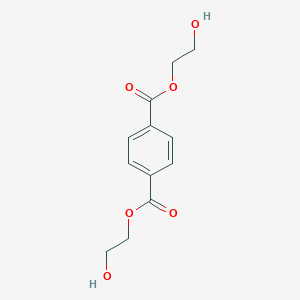

Bis(2-hydroxyethyl) terephthalate

Descripción

Propiedades

IUPAC Name |

bis(2-hydroxyethyl) benzene-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O6/c13-5-7-17-11(15)9-1-2-10(4-3-9)12(16)18-8-6-14/h1-4,13-14H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPKOBORKPHRBPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)OCCO)C(=O)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

24937-73-3, 41479-14-5 | |

| Record name | Bis(2-hydroxyethyl) terephthalate homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24937-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Poly(oxy-1,2-ethanediyl), α,α′-(1,4-phenylenedicarbonyl)bis[ω-hydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41479-14-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3052644 | |

| Record name | bis(Hydroxyethyl) terephthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vapor Pressure |

0.00000011 [mmHg] | |

| Record name | Bis(2-hydroxyethyl) terephthalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3970 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

959-26-2 | |

| Record name | Bis(2-hydroxyethyl) terephthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=959-26-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(2-hydroxyethyl) terephthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000959262 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Benzenedicarboxylic acid, 1,4-bis(2-hydroxyethyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | bis(Hydroxyethyl) terephthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(hydroxyethyl) terephthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.270 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIS(HYDROXYETHYL) TEREPHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J61IL5R964 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BIS(2-HYDROXYETHYL) TEREPHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5775 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Synthesis of Bis(2-Hydroxyethyl) Terephthalate (BHET) from Terephthalic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of bis(2-hydroxyethyl) terephthalate (B1205515) (BHET), a key monomer in the production of polyethylene (B3416737) terephthalate (PET) and a valuable intermediate in various chemical processes. This document details the direct esterification of terephthalic acid (TPA) with ethylene (B1197577) glycol (EG), outlining experimental protocols, quantitative data, and the underlying chemical pathways.

Introduction

Bis(2-hydroxyethyl) terephthalate (BHET) is an organic compound formed from the esterification of terephthalic acid and ethylene glycol.[1] It serves as a primary precursor in the synthesis of PET, a widely used polymer in packaging, textiles, and other industrial applications. The direct esterification of TPA with EG is a common industrial method for producing BHET.[2] This process involves the reaction of TPA and EG at elevated temperatures and pressures, often in the presence of a catalyst, to yield BHET and water as a byproduct.[3]

Chemical Reaction Pathway

The synthesis of BHET from TPA and EG is a two-step esterification reaction. In the first step, one molecule of TPA reacts with one molecule of EG to form mono(2-hydroxyethyl) terephthalate (MHET). In the second step, MHET reacts with another molecule of EG to produce BHET. Both reactions are reversible and produce water as a byproduct.

Caption: Chemical reaction pathway for the synthesis of BHET from TPA.

Experimental Protocols

Direct Esterification of Terephthalic Acid with Ethylene Glycol

This protocol is a generalized procedure based on common laboratory and industrial practices.[4][5]

Materials:

-

Terephthalic acid (TPA)

-

Ethylene glycol (EG)

-

Catalyst (e.g., antimony trioxide, zinc acetate)

-

Nitrogen gas

Equipment:

-

High-pressure reactor equipped with a mechanical stirrer, condenser, and nitrogen inlet

-

Heating mantle

-

Temperature and pressure controllers

Procedure:

-

Charge the reactor with terephthalic acid and an excess of ethylene glycol. A typical molar ratio of EG to TPA ranges from 1.5:1 to 20:1.[4][6]

-

Add the catalyst to the reaction mixture. The catalyst concentration is typically in the range of 200-500 ppm relative to the weight of TPA.

-

Purge the reactor with nitrogen gas to create an inert atmosphere.

-

Heat the mixture to the reaction temperature, typically between 200°C and 290°C, while stirring.[2] The pressure is maintained between atmospheric pressure and 50 psig.[2]

-

Continuously remove the water formed during the reaction through the condenser to drive the equilibrium towards the formation of BHET.

-

Monitor the reaction progress by analyzing the acid number of the reaction mixture. The reaction is considered complete when the acid number reaches the desired value.

-

Once the reaction is complete, cool the mixture and proceed with the purification of BHET.

Purification of BHET by Crystallization

Crude BHET from the esterification reaction can be purified by crystallization from a suitable solvent, such as water or ethylene glycol.[7]

Procedure:

-

Dissolve the crude BHET in hot ethylene glycol (e.g., at 100°C).

-

Cool the solution to induce crystallization. A typical cooling range is from the dissolution temperature down to 10-30°C.[7]

-

Hold the solution at the final temperature for a sufficient time to allow for complete crystallization.

-

Separate the BHET crystals from the mother liquor by filtration or centrifugation.

-

Wash the crystals with a cold solvent (e.g., cold ethylene glycol or water) to remove impurities.

-

Dry the purified BHET crystals under vacuum.

Quantitative Data

The following tables summarize key quantitative data for the synthesis of BHET from TPA.

| Parameter | Value | Reference |

| Reactant Molar Ratio (EG:TPA) | 1.5:1 to 20:1 | [4][6] |

| Reaction Temperature | 200 - 290 °C | [2] |

| Reaction Pressure | Atmospheric to 50 psig | [2] |

| Catalyst Concentration (Antimony Trioxide) | 200 - 500 ppm |

Table 1: Typical Reaction Conditions for Direct Esterification.

| Catalyst | Molar Ratio (Catalyst:PET) | Temperature (°C) | Time (min) | PET Conversion (%) | BHET Yield (%) | Reference |

| Pd-Cu/γ-Al2O3 | 5 wt% | 160 | 80 | 99.2 | 86.1 | [8] |

| Zinc Acetate | - | 195 | 60 | - | >50 | [9] |

Table 2: Performance of Different Catalysts in BHET Synthesis (from PET glycolysis, for comparative purposes). Note: Data for direct esterification from TPA is less commonly presented in this format.

Experimental Workflow

The overall workflow for the synthesis and purification of BHET from TPA is illustrated in the following diagram.

References

- 1. researchgate.net [researchgate.net]

- 2. US3590072A - Method for direct esterification of terephthalic acid with ethylene glycol - Google Patents [patents.google.com]

- 3. youtube.com [youtube.com]

- 4. Improved polymerization and depolymerization kinetics of poly(ethylene terephthalate) by co-polymerization with 2,5-furandicarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Process for preparing poly(ethylene terephthalate) (1977) | George Richard Goodley | 36 Citations [scispace.com]

- 6. US3057909A - Esterification of terephthalic acid with aqueous glycol - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Reaction Mechanism of Bis(2-hydroxyethyl) Terephthalate with Ethylene Glycol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core reaction mechanism of bis(2-hydroxyethyl) terephthalate (B1205515) (BHET) with ethylene (B1197577) glycol (EG), a fundamental process in the synthesis of polyethylene (B3416737) terephthalate (PET). This document details the reaction kinetics, catalytic pathways, experimental procedures, and analytical methods for monitoring the polycondensation process.

Introduction

The reaction of bis(2-hydroxyethyl) terephthalate with ethylene glycol is a critical polycondensation step in the industrial production of polyethylene terephthalate. This transesterification reaction involves the step-growth polymerization of BHET monomers, leading to the formation of long-chain PET polymers and the elimination of ethylene glycol as a byproduct. Understanding the intricacies of this reaction is paramount for controlling the molecular weight, and consequently, the physical and mechanical properties of the resulting polymer. This guide will delve into the mechanistic details, kinetic parameters, and experimental considerations of this pivotal reaction.

The Core Reaction: Polycondensation of BHET

The fundamental reaction involves the condensation of the hydroxyl end groups of two BHET molecules, or a BHET molecule and a growing polymer chain, to form an ester linkage and release a molecule of ethylene glycol. This equilibrium reaction is driven forward by the continuous removal of ethylene glycol, typically under high vacuum and elevated temperatures.[1][2]

The overall reaction can be represented as follows:

n HO-CH₂CH₂-OOC-C₆H₄-COO-CH₂CH₂-OH → H-(O-CH₂CH₂-OOC-C₆H₄-CO)n-O-CH₂CH₂-OH + (n-1) HO-CH₂CH₂-OH

Reaction Mechanism and Signaling Pathways

The polycondensation of BHET is an acid-catalyzed process, with metal-based catalysts being essential for achieving a high degree of polymerization in an industrially viable timeframe. Antimony compounds, particularly antimony trioxide (Sb₂O₃), are widely used catalysts for this reaction.[3]

The catalytic cycle is generally understood to proceed through the following key steps:

-

Catalyst Activation: The antimony trioxide catalyst reacts with ethylene glycol or the hydroxyl end groups of BHET to form an active antimony glycolate (B3277807) species.[4]

-

Coordination: A hydroxyl group from a BHET molecule or a polymer chain coordinates to the antimony center of the activated catalyst.

-

Nucleophilic Attack: The coordinated hydroxyl group becomes more nucleophilic and attacks the carbonyl carbon of an ester group on another BHET molecule or polymer chain.

-

Intermediate Formation: A tetrahedral intermediate is formed.

-

Ester Linkage Formation and EG Elimination: The intermediate collapses, forming a new ester linkage and releasing a molecule of ethylene glycol. The active catalyst is regenerated to participate in further condensation reactions.

// Nodes BHET1 [label="BHET Molecule 1\n(...-O-CH₂CH₂-OH)", fillcolor="#F1F3F4", fontcolor="#202124"]; BHET2 [label="BHET Molecule 2\n(HO-CH₂CH₂-O-...)", fillcolor="#F1F3F4", fontcolor="#202124"]; Catalyst [label="Antimony Catalyst\n(e.g., Sb₂O₃)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; ActiveCatalyst [label="Active Catalyst Complex\n(...-O-CH₂CH₂-O-Sb)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Intermediate [label="Tetrahedral Intermediate", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PET_Dimer [label="PET Dimer\n(...-O-CH₂CH₂-OOC-...-COO-CH₂CH₂-O-...)", fillcolor="#34A853", fontcolor="#FFFFFF"]; EG [label="Ethylene Glycol\n(HO-CH₂CH₂-OH)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges BHET1 -> ActiveCatalyst [label="Coordination"]; Catalyst -> ActiveCatalyst [label="Activation"]; BHET2 -> Intermediate [label="Nucleophilic Attack"]; ActiveCatalyst -> Intermediate; Intermediate -> PET_Dimer [label="Ester Linkage Formation"]; Intermediate -> EG [label="Elimination"]; PET_Dimer -> Catalyst [style=dashed, label="Catalyst Regeneration"];

} caption: "Catalytic cycle of BHET polycondensation."

Quantitative Data on Reaction Kinetics

The kinetics of BHET polycondensation have been studied under various conditions. The reaction is typically modeled as a second-order process. The following table summarizes key kinetic parameters reported in the literature for different catalytic systems.

| Catalyst | Activation Energy (Ea) (kJ/mol) | Rate Constant (k) | Temperature (°C) | Notes | Reference |

| Uncatalyzed | 30.7 kcal/mol (~128 kJ/mol) | - | - | Solid-state polycondensation. | [3] |

| Antimony Trioxide (Sb₂O₃) | 75 ± 5 | - | - | Melt polycondensation. | [4] |

| Antimony Trioxide (Sb₂O₃) | 23.3 kcal/mol (~97.5 kJ/mol) | Increases with catalyst concentration up to ~150 ppm | - | Fully catalyzed solid-state polycondensation. | [3] |

| Zinc Acetate | - | - | 260-270 | A thermal degradation reaction was also observed. |

Detailed Experimental Protocols

The following provides a generalized experimental protocol for the laboratory-scale synthesis of PET from BHET.

Materials and Equipment:

-

This compound (BHET)

-

Ethylene glycol (EG)

-

Antimony trioxide (Sb₂O₃) catalyst

-

Three-neck round-bottom flask

-

Mechanical stirrer

-

Distillation condenser

-

Vacuum pump

-

Heating mantle with temperature controller

-

Nitrogen inlet

Procedure:

-

Charging the Reactor: The three-neck flask is charged with a known quantity of BHET and the antimony trioxide catalyst (typically 0.03-0.05% by weight of BHET). The apparatus is assembled with the mechanical stirrer, a nitrogen inlet, and a distillation condenser.

-

Inert Atmosphere: The system is purged with dry nitrogen to remove any air and moisture. A slow, continuous nitrogen purge is maintained during the initial heating phase.

-

Pre-polymerization: The reaction mixture is heated to a temperature of approximately 250-280°C under a nitrogen atmosphere.[2] During this stage, ethylene glycol begins to distill off as the BHET molecules start to oligomerize.

-

Polycondensation under Vacuum: Once the initial evolution of ethylene glycol subsides, a vacuum is gradually applied to the system. The pressure is slowly reduced to below 1 mmHg to facilitate the removal of the ethylene glycol byproduct and drive the equilibrium towards the formation of high molecular weight polymer.[2]

-

Monitoring the Reaction: The progress of the reaction can be monitored by observing the viscosity of the molten polymer. As the degree of polymerization increases, the viscosity of the melt will noticeably increase. Samples can be carefully taken at different time intervals for analysis.

-

Termination and Product Recovery: Once the desired viscosity is achieved, the reaction is stopped by removing the heat and breaking the vacuum with nitrogen. The resulting PET polymer is allowed to cool and solidify.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; ChargeReactor [label="Charge Reactor with\nBHET and Catalyst", fillcolor="#F1F3F4", fontcolor="#202124"]; PurgeN2 [label="Purge with Nitrogen", fillcolor="#F1F3F4", fontcolor="#202124"]; Heat [label="Heat to 250-280°C", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PrePoly [label="Pre-polymerization\n(EG Distills)", fillcolor="#FBBC05", fontcolor="#202124"]; ApplyVacuum [label="Gradually Apply Vacuum\n(< 1 mmHg)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Polycondensation [label="Polycondensation\n(Viscosity Increases)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Monitor [label="Monitor Reaction Progress", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124"]; End [label="End", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; StopReaction [label="Stop Reaction and Cool", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="PET Polymer", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Start -> ChargeReactor; ChargeReactor -> PurgeN2; PurgeN2 -> Heat; Heat -> PrePoly; PrePoly -> ApplyVacuum; ApplyVacuum -> Polycondensation; Polycondensation -> Monitor; Monitor -> Polycondensation [label="Continue"]; Monitor -> StopReaction [label="Desired Viscosity Reached"]; StopReaction -> Product; Product -> End; } caption: "Experimental workflow for PET synthesis."

Analytical Techniques for Reaction Monitoring

Several analytical techniques are employed to monitor the progress of the polycondensation reaction and to characterize the final polymer product.

-

Titration: The concentration of carboxyl end groups can be determined by titration, providing an indication of the extent of reaction and any side reactions.

-

Spectroscopy:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to determine the number-average molecular weight of the polymer by analyzing the ratio of end-groups to repeating units.[5]

-

Infrared (IR) Spectroscopy: Attenuated Total Reflection (ATR)-IR spectroscopy can be used for in-situ monitoring of the reaction by observing changes in the intensity of bands corresponding to hydroxyl and ester functional groups.[5]

-

-

Chromatography:

-

Viscometry: Measuring the intrinsic viscosity of the polymer solution provides a reliable method for determining the average molecular weight.

-

Thermal Analysis:

-

Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point, glass transition temperature, and crystallinity of the PET product.[8]

-

Conclusion

The reaction of this compound with ethylene glycol is a well-established yet complex polycondensation process. The successful synthesis of high-molecular-weight polyethylene terephthalate is highly dependent on the precise control of reaction conditions, including temperature, pressure, and catalyst selection. The mechanistic understanding, supported by kinetic data and appropriate analytical monitoring, is crucial for optimizing this reaction for various applications, from textiles to packaging and advanced materials. This guide provides a foundational understanding for researchers and professionals working in the field of polymer chemistry and materials science.

References

- 1. youtube.com [youtube.com]

- 2. fiber-yarn.com [fiber-yarn.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Analytical methods for the investigation of enzyme‐catalyzed degradation of polyethylene terephthalate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Physical and Chemical Properties of Bis(2-hydroxyethyl) Terephthalate (BHET)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-hydroxyethyl) terephthalate (B1205515) (BHET) is a diester formed from terephthalic acid and ethylene (B1197577) glycol. It serves as a crucial monomer and intermediate in the synthesis of polyethylene (B3416737) terephthalate (PET), a widely used polymer in packaging, textiles, and films.[1][2] BHET is also a primary product of PET chemical recycling through glycolysis, positioning it as a key molecule in the development of a circular economy for plastics.[2] Its bifunctional nature, possessing both hydroxyl and ester groups, makes it a versatile building block for the synthesis of various polymers, including unsaturated polyesters and polyurethanes.[3] This guide provides an in-depth overview of the physical and chemical properties of BHET, along with detailed experimental protocols for their determination.

Chemical and Physical Properties

The fundamental physical and chemical characteristics of BHET are summarized below. These properties are essential for its handling, processing, and application in various chemical syntheses.

Table 1: Physical Properties of Bis(2-hydroxyethyl) Terephthalate

| Property | Value | Source(s) |

| Appearance | White to off-white powder or crystalline solid | [1][4] |

| Melting Point | 104–111 °C | [1][4][5][6][7] |

| Boiling Point | 446.5 °C at 760 mmHg | [5][6] |

| Density | Approximately 1.3 - 1.315 g/cm³ | [1][5][6] |

| Molar Mass | 254.24 g/mol | [4][8] |

| Vapor Pressure | 1.11E-07 mmHg | [8][9] |

| Flash Point | 172 °C | [6] |

| Water Solubility | 0.593 g/L | |

| Solubility | Sparingly soluble in water; Soluble in polar organic solvents like DMSO (heated) and Methanol (B129727) (slightly, heated). | [1][4] |

Table 2: Chemical Identifiers for this compound

| Identifier | Value | Source(s) |

| CAS Number | 959-26-2 | [1][4] |

| Molecular Formula | C₁₂H₁₄O₆ | [1][4] |

| IUPAC Name | bis(2-hydroxyethyl) benzene-1,4-dicarboxylate | [8] |

| Synonyms | BHET, Terephthalic Acid Bis(2-hydroxyethyl) Ester, Bis(ethylene glycol) terephthalate | [4][9][10] |

| InChI Key | QPKOBORKPHRBPS-UHFFFAOYSA-N | [7] |

| SMILES | O=C(OCCO)c1ccc(C(=O)OCCO)cc1 | [7] |

Chemical Synthesis and Reactions

BHET is central to both the production and recycling of PET. Its synthesis is primarily achieved through two main routes: the direct esterification of terephthalic acid or the depolymerization of PET.

Synthesis via Glycolysis of PET

A prominent method for chemical recycling of PET involves glycolysis, where the polymer is depolymerized using an excess of ethylene glycol at elevated temperatures, often in the presence of a catalyst such as zinc acetate (B1210297) or antimony(III) oxide.[3][11] This process breaks the ester linkages of the PET chain, yielding BHET as the primary monomer product.

Hydrolysis of BHET

BHET can undergo hydrolysis, breaking the ester bonds to yield terephthalic acid (TPA) and ethylene glycol (EG). This reaction is essentially the reverse of the initial esterification step in PET production. The hydrolysis can be catalyzed by acids, bases, or enzymes (e.g., lipases) and is influenced by temperature and water concentration.[9][12][13] The reaction proceeds through an intermediate, mono(2-hydroxyethyl) terephthalate (MHET).

Experimental Protocols

Accurate determination of the physicochemical properties of BHET is crucial for quality control and research. Below are detailed methodologies for key analytical procedures.

Protocol 1: Melting Point Determination (Capillary Method)

-

Sample Preparation: Finely powder the crystalline BHET sample. Pack a small amount of the powdered sample into a capillary tube to a height of 1-2 mm by tapping the sealed end of the tube on a hard surface.[5][14]

-

Apparatus Setup: Place the capillary tube into a melting point apparatus (e.g., a Mel-Temp or Thiele tube setup).[4] If using a Thiele tube, attach the capillary to a thermometer with a rubber band, ensuring the band is above the level of the heating oil.[4]

-

Heating: Heat the apparatus. For an initial determination, a rapid heating rate can be used to find an approximate melting point. For an accurate measurement, heat slowly, at a rate of 1-2 °C per minute, as the temperature approaches the expected melting point.[4]

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last crystal melts (the end of the melting range). A pure sample will exhibit a sharp melting range of 0.5-1.0 °C.

Protocol 2: Solubility Determination

-

Preparation: In a small test tube, weigh approximately 0.1 g of the BHET solid.[6]

-

Solvent Addition: Add 3 mL of the desired solvent (e.g., water, ethanol, DMSO) in portions, shaking the tube vigorously after each addition.[6]

-

Observation: Observe if the solid dissolves completely at room temperature. For solvents like DMSO or methanol where heating is required, the mixture can be gently warmed.[4]

-

Classification: The compound's solubility is classified based on its behavior. For quantitative analysis, a saturated solution is prepared at a constant temperature, and the concentration of the dissolved BHET is determined analytically (e.g., by evaporating a known volume of the filtrate and weighing the residue).[12]

Protocol 3: Spectroscopic Analysis (NMR & FTIR)

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Accurately weigh 5-20 mg of the BHET sample for ¹H NMR (20-50 mg for ¹³C NMR).[15]

-

Dissolution: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean vial. Ensure complete dissolution, using gentle vortexing if necessary.[15][16]

-

Transfer: Using a pipette, transfer the solution into a clean 5 mm NMR tube to a height of 4-5 cm.[15]

-

Data Acquisition: Place the NMR tube in the spectrometer. The experiment involves locking onto the deuterium (B1214612) signal of the solvent, shimming the magnetic field to achieve homogeneity, tuning the probe, and acquiring the data using appropriate pulse sequences and parameters.[15][17]

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Sample Preparation (KBr Pellet): Mix a small amount of BHET with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Analysis: Record the spectrum, typically in the range of 4000-400 cm⁻¹. The resulting spectrum will show characteristic absorption bands corresponding to the functional groups present in BHET, such as O-H stretching (from the hydroxyl groups), C=O stretching (from the ester groups), and C-O stretching.[18][19]

Conclusion

This compound is a compound of significant industrial and research interest. A thorough understanding of its physical and chemical properties, as detailed in this guide, is fundamental for its effective use in polymer synthesis, materials science, and the advancement of chemical recycling technologies. The provided data and experimental protocols offer a valuable resource for professionals working with this versatile molecule.

References

- 1. pennwest.edu [pennwest.edu]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. Khan Academy [khanacademy.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. US3577454A - Process for crystallizing bis(beta-hydroxyethyl)terephthalate - Google Patents [patents.google.com]

- 11. PET Glycolysis to BHET Efficiently Catalyzed by Stable and Recyclable Pd-Cu/γ-Al2O3 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. quora.com [quora.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. byjus.com [byjus.com]

- 15. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 16. researchgate.net [researchgate.net]

- 17. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

"solubility of bis(2-hydroxyethyl) terephthalate in different solvents"

An In-depth Technical Guide to the Solubility of Bis(2-hydroxyethyl) Terephthalate (B1205515) (BHET)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of bis(2-hydroxyethyl) terephthalate (BHET), a key monomer in the production and recycling of polyethylene (B3416737) terephthalate (PET). Understanding the solubility of BHET in various solvents is critical for processes such as synthesis, purification, and crystallization. This document compiles quantitative solubility data, details experimental protocols for solubility determination, and presents a logical workflow for these experiments.

Quantitative Solubility Data

The solubility of BHET has been determined in a range of pure and binary solvent systems. The following tables summarize the mole fraction solubility (x) and weight percentage (wt%) of BHET at various temperatures.

Table 1: Solubility of BHET in Pure Solvents

| Solvent | Temperature (°C) | Solubility (wt%) | Reference |

| Dimethyl Sulfoxide (DMSO) | 20 - 86 | - | [1] |

| γ-Valerolactone (GVL) | 20 - 86 | - | [1] |

| Ethylene (B1197577) Glycol (EG) | 20 - 86 | - | [1] |

| Water (H₂O) | 20 - 86 | - | [1] |

| Ethylene Glycol (EG) | 61 | 23.1 | [2][3][4] |

| Methanol (B129727) | - | 13.75 (w/v) | [5] |

| Acetone (B3395972) | - | 9.09 (w/v) | [5] |

| Tetrahydrofuran (THF) | - | 12.60 (w/v) | [5] |

| Water (H₂O) | 20 | 0.6011 (g/L) | [6] |

Table 2: Mole Fraction Solubility (10³x) of BHET in Pure Solvents at Various Temperatures

| Temperature (K) | Methanol | Ethanol (B145695) | Ethylene Glycol | Water |

| 283.15 | 0.7830 | - | - | - |

| 288.15 | 0.9960 | - | - | - |

| 293.15 | 1.3361 | - | - | - |

| 298.15 | 1.7927 | - | - | - |

| 303.15 | 2.4156 | - | - | - |

| 308.15 | 3.2430 | - | - | - |

| 313.15 | 4.1623 | - | - | - |

| 318.15 | 5.2938 | - | - | - |

| 323.15 | 6.6759 | - | - | - |

Note: The full dataset for ethanol, ethylene glycol, and water from this study can be found in the cited reference.[7]

Table 3: Solubility of BHET in Binary Solvent Mixtures

The solubility of BHET has been studied in various binary solvent mixtures, including methanol + water, ethanol + water, ethylene glycol + water, and acetone + water, at temperatures ranging from 283.15 to 323.15 K.[8][9][10][11] Detailed quantitative data can be found in the cited literature. Generally, the solubility of BHET in these mixed solvents is influenced by the composition of the solvent mixture.[10]

Experimental Protocols

Several experimental methods are employed to determine the solubility of BHET. The most common techniques are the static equilibrium method and the polythermal method.

Static Equilibrium Method (Isothermal Gravimetric Approach)

This method involves equilibrating a supersaturated solution of BHET in a specific solvent at a constant temperature.[2][12]

Protocol:

-

Sample Preparation: An excess amount of BHET is added to a known mass of the solvent in a sealed vessel.

-

Equilibration: The mixture is continuously agitated (e.g., using a magnetic stirrer) in a thermostatically controlled bath at the desired temperature for a sufficient time to ensure equilibrium is reached.

-

Phase Separation: Once equilibrium is achieved, the stirring is stopped, and the solid phase is allowed to settle.

-

Sampling: A sample of the clear supernatant liquid is carefully withdrawn using a pre-heated or pre-cooled syringe to avoid any temperature change that might alter the solubility.

-

Analysis: The concentration of BHET in the liquid sample is determined using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) or by gravimetric analysis after solvent evaporation.[13][14]

Laser Monitoring Observation Technique (Polythermal Method)

This technique is used to determine the solid-liquid equilibrium temperature of a solid-solvent mixture of a known composition.[8][9][10][11]

Protocol:

-

Sample Preparation: A known mass of BHET and solvent are placed in a sample vessel.

-

Heating and Cooling Cycles: The solution is heated at a constant rate until the solid phase completely dissolves. Then, the solution is cooled at a controlled rate.

-

Detection of Crystallization: A laser beam is passed through the solution, and the intensity of the transmitted light is monitored. The temperature at which the light intensity starts to decrease due to the formation of crystals is recorded as the saturation temperature for that specific concentration.

-

Data Collection: This process is repeated for various compositions to generate a solubility curve.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for determining the solubility of BHET using a static equilibrium method.

Caption: Workflow for BHET Solubility Determination.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Crystallization of Bis(2-hydroxyethylene) Terephthalate as a Part of a Bottle-to-Bottle Recycling Concept for Poly(ethylene terephthalate) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WO2016010587A1 - Purification of monomer from recycle polyesters - Google Patents [patents.google.com]

- 6. This compound [chembk.com]

- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Collection - Solubility Determination and Correlation for this compound (BHET) in Four Binary Solvents from 283.15 to 323.15 K - Journal of Chemical & Engineering Data - Figshare [acs.figshare.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Solubility Determination and Correlation for this compound (BHET) in Four Binary Solvents from 283.15 to 323.15 K: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 12. Solubility Determination and Correlation for this compound (BHET) in Four Binary Solvents from 283.15 to 323.15 K | CoLab [colab.ws]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

Unveiling the Molecular Signature: A Technical Guide to the NMR and FTIR Spectral Analysis of Bis(2-hydroxyethyl) Terephthalate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectral analysis of bis(2-hydroxyethyl) terephthalate (B1205515) (BHET). BHET is a key monomer in the synthesis of polyethylene (B3416737) terephthalate (PET) and its characterization is crucial for quality control and research in polymer chemistry and material science. This document outlines detailed experimental protocols, presents quantitative spectral data in structured tables, and utilizes visualizations to illustrate key concepts and workflows.

Introduction to Bis(2-hydroxyethyl) Terephthalate (BHET)

This compound (BHET) is an organic compound formed from the esterification of terephthalic acid with ethylene (B1197577) glycol.[1] It serves as a primary intermediate in the production of PET.[2][3] The purity and structural integrity of BHET are paramount for producing high-quality polymers. Therefore, robust analytical techniques like NMR and FTIR are essential for its characterization.

Experimental Protocols

Synthesis of this compound

A common method for synthesizing BHET involves the reaction of terephthalic acid with ethylene oxide.[4] Another route is the glycolysis of PET, where the polymer is depolymerized using ethylene glycol.[5]

A generalized laboratory-scale synthesis procedure is as follows:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine terephthalic acid and an excess of ethylene glycol.

-

Catalyst Addition: Introduce a suitable transesterification catalyst, such as zinc acetate.

-

Reaction: Heat the mixture to a temperature of 180-210°C and maintain it under reflux with continuous stirring for several hours.[6]

-

Purification: After the reaction is complete, the excess ethylene glycol is removed under reduced pressure. The crude BHET is then purified by recrystallization from a suitable solvent, such as water, to yield crystalline BHET.[6]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C12H14O6 | CID 13739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. prepchem.com [prepchem.com]

- 5. researchgate.net [researchgate.net]

- 6. EP0723951A1 - Process to prepare bis (2-hydroxyethyl) terephthalate - Google Patents [patents.google.com]

In-Depth Technical Guide: The Thermal Degradation Pathway of Bis(2-Hydroxyethyl) Terephthalate (BHET)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-hydroxyethyl) terephthalate (B1205515) (BHET) is a crucial monomer in the synthesis of polyethylene (B3416737) terephthalate (PET) and a primary product of PET glycolysis, a key chemical recycling process. Understanding its thermal stability and degradation pathway is paramount for optimizing PET production, recycling processes, and for the development of novel materials derived from BHET. This technical guide provides a comprehensive overview of the thermal degradation of BHET, detailing the reaction pathways, key degradation products, and the experimental methodologies used to elucidate these processes.

Thermal Degradation Profile of BHET

The thermal degradation of BHET is a multi-step process that occurs under inert atmospheres, such as nitrogen. The primary analytical technique to study this process is Thermogravimetric Analysis (TGA), often coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR) to identify the evolved gaseous products.

The degradation profile of BHET is characterized by two main weight loss steps.[1]

-

Step 1: The initial and most significant weight loss occurs at approximately 300°C. This step is attributed to the elimination of ethylene (B1197577) glycol (EG).[1]

-

Step 2: A second, more complex degradation phase takes place at higher temperatures, around 450°C. This stage involves the cleavage of the ester side chains.[1]

It is important to note that BHET can also polymerize to form PET at elevated temperatures, and therefore, the degradation profile at higher temperatures can be complex, involving the degradation of newly formed PET.

Key Degradation Products

The analysis of the evolved gases during the thermal degradation of BHET has identified several key products:

| Degradation Step | Temperature Range (°C) | Primary Products Evolved |

| Step 1 | ~300 | Ethylene Glycol (EG)[1] |

| Step 2 | ~450 | Hydroxy formic acid ester[1] |

Further decomposition at higher temperatures can lead to the formation of a variety of other compounds, including carbon dioxide and various hydrocarbons, especially if PET is formed and subsequently degrades.

Proposed Thermal Degradation Pathway

The thermal degradation of bis(2-hydroxyethyl) terephthalate initiates with the cleavage of the ester bond, leading to the evolution of ethylene glycol. The subsequent degradation at higher temperatures involves the fragmentation of the remaining structure.

Experimental Protocols

A detailed understanding of the thermal degradation of BHET is achieved through a combination of analytical techniques. Below are the methodologies for the key experiments.

Thermogravimetric Analysis coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR)

This is the primary technique for studying the thermal degradation of BHET.

-

Instrumentation: A TGA/SDTA851e coupled to a Nicolet Nexus FTIR spectrometer is a suitable setup.[1]

-

Sample Preparation: No specific sample preparation is required. A small amount of BHET (e.g., 18.122 mg) is placed in an alumina (B75360) pan.[1]

-

TGA Measurement:

-

Heating Program: The sample is heated from 50°C to 900°C.

-

Heating Rate: A heating rate of 10 K/min is typically used.[1]

-

Atmosphere: The analysis is conducted under a nitrogen atmosphere with a flow rate of 80 ml/min.[1]

-

Blank Curve: A corrected blank curve is run and subtracted from the sample data.

-

-

FTIR Analysis: The evolved gases from the TGA are continuously transferred to the FTIR gas cell for analysis. Spectra are collected throughout the temperature range to identify the degradation products at different stages.

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS)

Py-GC/MS is a powerful technique for separating and identifying the complex mixture of degradation products. While a specific protocol for pure BHET is not detailed in the provided search results, a general methodology can be outlined based on the analysis of related polyesters.

-

Instrumentation: A pyrolyzer coupled to a GC/MS system.

-

Sample Preparation: A small amount of BHET is placed in a pyrolysis tube.

-

Pyrolysis: The sample is rapidly heated to a specific temperature (e.g., 600°C) in an inert atmosphere.

-

GC Separation: The pyrolysis products are swept into the GC column and separated based on their boiling points and interactions with the stationary phase.

-

MS Detection: The separated compounds are then introduced into the mass spectrometer for identification based on their mass-to-charge ratio and fragmentation patterns.

Differential Scanning Calorimetry (DSC)

DSC is used to study the thermal transitions of BHET, such as melting and crystallization, which can be relevant to its degradation behavior.

-

Instrumentation: A DSC instrument.

-

Sample Preparation: A small, weighed amount of BHET is sealed in an aluminum pan.

-

Measurement: The sample is subjected to a controlled temperature program (heating and cooling cycles) under a nitrogen atmosphere. The heat flow to or from the sample is measured relative to a reference pan. This allows for the determination of melting points and other thermal events.

Quantitative Kinetic Data

A thorough search of the available literature did not yield specific quantitative kinetic data (i.e., activation energy and pre-exponential factor) for the discrete steps of the thermal degradation of pure this compound. The existing kinetic studies predominantly focus on the glycolysis of PET to produce BHET or the thermal degradation of PET itself. The determination of these kinetic parameters for BHET's thermal degradation presents an area for future research.

Conclusion

The thermal degradation of this compound is a well-defined, two-step process under inert conditions. The initial and primary degradation event is the evolution of ethylene glycol at approximately 300°C, followed by the cleavage of the ester side chains at around 450°C to produce hydroxy formic acid ester. The combination of TGA-FTIR, Py-GC/MS, and DSC provides a comprehensive toolkit for elucidating this degradation pathway. While the qualitative aspects of BHET's thermal degradation are established, a significant opportunity exists for future research to determine the quantitative kinetic parameters for each degradation step, which would be invaluable for the precise modeling and optimization of processes involving this important monomer.

References

An In-depth Technical Guide to the Hydrolysis Kinetics of Bis(2-hydroxyethyl) terephthalate (BHET)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis kinetics of bis(2-hydroxyethyl) terephthalate (B1205515) (BHET), a key intermediate in the chemical recycling of polyethylene (B3416737) terephthalate (PET). Understanding the kinetics of BHET hydrolysis is crucial for optimizing recycling processes and for various applications in material science and biotechnology. This document details the reaction mechanisms, influencing factors, kinetic parameters, and experimental protocols for studying this important chemical transformation.

Introduction to BHET Hydrolysis

Bis(2-hydroxyethyl) terephthalate is a monomer that can be obtained from the glycolysis of PET. Its hydrolysis breaks it down into its constituent monomers: terephthalic acid (TPA) and ethylene (B1197577) glycol (EG), with mono(2-hydroxyethyl) terephthalate (MHET) as an intermediate product. This reaction can be achieved through chemical or enzymatic means, each with distinct kinetic profiles.

The overall hydrolysis reaction proceeds in two steps:

-

BHET to MHET: One ester linkage is hydrolyzed, yielding MHET and one molecule of EG.

-

MHET to TPA: The second ester linkage in MHET is hydrolyzed, yielding TPA and a second molecule of EG.

The efficiency and rate of this process are influenced by several factors, including temperature, pH, water concentration, and the presence of catalysts.

Chemical Hydrolysis of BHET

Chemical hydrolysis of BHET is typically carried out at elevated temperatures and can be catalyzed by acids, bases, or metal compounds.

Reaction Network and Influencing Factors

The hydrolysis of BHET is part of a complex reaction network that can also include esterification, condensation, transesterification, and dimerization, particularly under high-temperature conditions.[1] A study investigating the hydrolysis of BHET catalyzed by antimony(III) oxide (Sb₂O₃) found that higher temperatures (in the range of 160–200 °C) and increased initial water concentrations (from 2.5 to 12.5 wt %) significantly enhance the efficiency of hydrolysis.[1][2] The progress of the reaction can be monitored by measuring the increase in carboxyl end groups (CEG).[1]

Kinetic Parameters

A kinetic and modeling study of BHET hydrolysis catalyzed by Sb₂O₃ involved the estimation of kinetic and thermodynamic parameters through mass balance equations and nonlinear regression analysis.[1] The developed kinetic model showed deviations of less than ±20% when compared to experimental data.[1]

Table 1: Overview of Kinetic Studies on Chemical Hydrolysis of BHET

| Catalyst | Temperature Range (°C) | Water Concentration (wt %) | Key Findings | Reference |

| Sb₂O₃ | 160–200 | 2.5–12.5 | Higher temperature and water concentration increase hydrolysis efficiency. A kinetic model was developed. | [1][2] |

Enzymatic Hydrolysis of BHET

Enzymatic hydrolysis offers a more environmentally friendly alternative to chemical methods, operating under milder conditions. Various enzymes, particularly esterases and lipases, have been shown to catalyze the hydrolysis of BHET.

Reaction Mechanism and Influencing Factors

Enzymatic hydrolysis follows the same two-step pathway as chemical hydrolysis, producing MHET and subsequently TPA.[2] The pH of the reaction medium is a critical factor influencing the product selectivity. For instance, with Candida antarctica lipase (B570770) B (CALB), hydrolysis at pH 5 yields TPA, while at pH 9, the reaction selectively stops at MHET.[3] The process can be monitored by detecting the release of H⁺ ions, which causes a change in pH.[2]

Kinetic Parameters

The kinetics of enzymatic BHET hydrolysis are often described using the Michaelis-Menten model. A study on the hydrolysis of BHET catalyzed by Humicola insolens cutinase (HiC) demonstrated that the experimental data fit well with the Michaelis-Menten equation.[4]

Table 2: Kinetic Parameters for Enzymatic Hydrolysis of BHET

| Enzyme | Substrate Concentration | Temperature (°C) | pH | Kinetic Model | Key Findings | Reference |

| Humicola insolens cutinase (HiC) | 8 to 200 mmol L⁻¹ | 40 | - | Michaelis-Menten | Good fit of experimental data to the model. | [4] |

| Candida antarctica lipase B (CALB) | - | 37 | 5 and 9 | - | pH controls product selectivity (TPA at pH 5, MHET at pH 9). | [3] |

Experimental Protocols

Accurate determination of the hydrolysis kinetics of BHET relies on precise experimental procedures and analytical techniques.

Monitoring BHET Hydrolysis

Several methods can be employed to monitor the progress of BHET hydrolysis:

-

High-Performance Liquid Chromatography (HPLC): This is a widely used method for the separation and quantification of BHET, MHET, and TPA.[5] A reverse-phase C18 column is typically used with a mobile phase gradient of an organic solvent (like acetonitrile (B52724) or methanol) and an acidic aqueous solution.[6][5] Detection is commonly performed using a UV detector at around 240-254 nm.[5]

-

Colorimetric Assays: These assays utilize pH-sensitive dyes, such as phenol (B47542) red or bromothymol blue, to detect the H⁺ ions released during hydrolysis.[2][7] The change in absorbance of the dye is proportional to the extent of the reaction. This method is suitable for high-throughput screening.[7]

-

Titrimetric Methods: The carboxylic acid groups formed (in MHET and TPA) can be titrated with a standard base solution to determine the reaction progress.[5]

-

Turbidimetric Assays: For enzymatic reactions using nanoparticle substrates of BHET, the decrease in turbidity as the substrate is hydrolyzed can be monitored spectrophotometrically.[8]

Detailed Experimental Protocol: HPLC Analysis

-

Sample Preparation: At specific time intervals, aliquots of the reaction mixture are taken. The reaction is quenched, often by adding a solvent like acetonitrile or by rapid cooling.[9] For enzymatic reactions, centrifugation may be necessary to remove the enzyme.[6] An internal standard (e.g., caffeine) can be added for improved accuracy.[9]

-

HPLC System: An HPLC system equipped with a C18 reverse-phase column, a gradient pump system, and a UV detector is required.

-

Mobile Phase: A typical mobile phase consists of a gradient of acetonitrile or methanol (B129727) and water containing a small amount of acid (e.g., 0.1% formic acid) to ensure proper peak shape.[10]

-

Analysis: A small volume of the prepared sample (e.g., 5 µL) is injected into the HPLC system.[11] The retention times and peak areas of BHET, MHET, and TPA are recorded.

-

Quantification: Calibration curves for each compound are generated using standards of known concentrations. The concentrations of the compounds in the reaction samples are then determined from their peak areas using these calibration curves.[10]

Detailed Experimental Protocol: Colorimetric Assay

-

Reaction Mixture: A buffered solution is prepared containing BHET, a pH indicator dye (e.g., 0.1 mM phenol red), and any necessary co-factors (e.g., 10 mM CaCl₂ for some enzymes).[2] The reaction is initiated by adding the enzyme.

-

Measurement: The absorbance of the reaction mixture is monitored over time at the wavelength of maximum absorbance for the alkaline form of the indicator (e.g., 550 nm for phenol red).[7]

-

Data Analysis: The change in absorbance is used to calculate the amount of H⁺ released, which is then correlated to the amount of ester bonds cleaved.[7] Corrections for any background absorbance changes (e.g., due to the enzyme alone) should be made.[7]

Visualizations

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key pathways and workflows involved in the study of BHET hydrolysis.

Caption: Reaction pathway of BHET hydrolysis to TPA.

Caption: General experimental workflow for studying BHET hydrolysis kinetics.

References

- 1. A Kinetic and Modeling Study of this compound (BHET) Hydrolysis Reaction Network – Nicl.it [nicl.it]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Analytical methods for the investigation of enzyme‐catalyzed degradation of polyethylene terephthalate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery and mechanism-guided engineering of BHET hydrolases for improved PET recycling and upcycling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A flexible kinetic assay efficiently sorts prospective biocatalysts for PET plastic subunit hydrolysis - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00612J [pubs.rsc.org]

- 8. Fast Turbidimetric Assay for Analyzing the Enzymatic Hydrolysis of Polyethylene Terephthalate Model Substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fine tuning enzyme activity assays for monitoring the enzymatic hydrolysis of PET - PMC [pmc.ncbi.nlm.nih.gov]

- 10. digital.csic.es [digital.csic.es]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Polycondensation Kinetics of Bis(2-Hydroxyethyl) Terephthalate to Polyethylene Terephthalate (PET)

This technical guide provides a comprehensive overview of the core principles governing the polycondensation kinetics of bis(2-hydroxyethyl) terephthalate (B1205515) (BHET) to produce polyethylene (B3416737) terephthalate (PET). Aimed at researchers, scientists, and professionals in polymer chemistry and material science, this document delves into the reaction mechanisms, catalytic influences, and the mathematical modeling of this critical industrial process. Detailed experimental protocols, quantitative data summaries, and visual representations of key pathways are presented to facilitate a deeper understanding and application of these concepts in research and development.

Introduction to PET Polycondensation

The synthesis of PET from BHET is a melt-phase polycondensation reaction, a type of step-growth polymerization. This process involves the elimination of a small molecule, in this case, ethylene (B1197577) glycol (EG), to form high molecular weight polyester (B1180765) chains. The reaction is reversible and typically requires high temperatures (260-290°C), reduced pressure, and the presence of a catalyst to drive the equilibrium towards the formation of the polymer.[1] The degree of polymerization, and consequently the final properties of the PET resin, are critically dependent on the reaction kinetics.

Reaction Mechanism and Kinetics

The polycondensation of BHET proceeds through a transesterification reaction where the hydroxyl end groups of two BHET molecules (or growing polymer chains) react. One hydroxyl group attacks the ester linkage of another molecule, leading to the formation of a longer chain and the release of ethylene glycol.

The overall reaction can be represented as:

n(HO-CH₂CH₂-OOC-C₆H₄-COO-CH₂CH₂-OH) ⇌ (HO-[CH₂CH₂-OOC-C₆H₄-COO]n-CH₂CH₂-OH) + (n-1)HO-CH₂CH₂-OH

The kinetics of this reaction are complex and influenced by several factors including temperature, catalyst type and concentration, pressure (vacuum), and the presence of side reactions. Generally, the polycondensation reaction is modeled as a second-order process with respect to the concentration of hydroxyl end groups.[2][3]

Several kinetic models have been proposed to describe the process. A common approach considers the forward polycondensation reaction and the reverse glycolytic degradation. Some models also incorporate thermal degradation reactions, which become significant at the high temperatures required for polymerization.

Catalysis in PET Polycondensation

Catalysts are essential for achieving a high rate of polymerization. A wide variety of metal compounds have been investigated and are used industrially. Antimony compounds, such as antimony trioxide (Sb₂O₃), have historically been the most common catalysts.[1][2] However, due to environmental and health concerns, there is a significant research effort to find safer and more efficient alternatives.

Other catalyst systems that have been studied include:

-

Titanium compounds: such as titanium tetrabutoxide (TBT).[4]

-

Zinc compounds: like zinc acetate (B1210297) (ZnAc₂).[5]

-

Germanium compounds.

-

Mixed metal catalysts and nanocomposites. [6]

The choice of catalyst affects not only the reaction rate but also the properties of the final polymer, such as its color and thermal stability.

Quantitative Kinetic Data

The following tables summarize key quantitative data extracted from various studies on the polycondensation kinetics of BHET to PET.

Table 1: Rate Constants for BHET Polycondensation

| Catalyst | Catalyst Conc. (wt%) | Temperature (°C) | Pressure | Apparent Rate Constant (k) | Reference |

| Sb₂O₃ | 0.025 | 278 | Not Specified | 0.945 L/mol·h | [2] |

| Zinc Acetate | Not Specified | 260 | Atmospheric | kₚ (propagation) and kᏧ (degradation) determined | |

| Zinc Acetate | Not Specified | 270 | Atmospheric | kₚ (propagation) and kᏧ (degradation) determined | |

| Titanium Tetrabutoxide | Not Specified | 270 | Not Specified | 2.055 min⁻¹ | [4] |

Table 2: Activation Energies for PET-related Reactions

| Reaction | Catalyst | Activation Energy (kcal/mol) | Activation Energy (kJ/mol) | Reference |

| Solid-State Polycondensation of PET | Not Specified | 23.6 | 98.7 | [3][7][8] |

| Melt Post-Polycondensation of PET | Not Specified | 21.1 | 88.22 | [7] |

| PET Hydrolysis | Dual Functional Phase Transfer Catalyst | 15.1 | 63 | [9] |

| PET Acid-Hydrolysis | Not Specified | 23.9 - 26.3 | 100 - 110 | [9] |

| Neutral PET Hydrolysis | Not Specified | 21.5 - 29.4 | 90 - 123 | [9] |

Experimental Protocols

A generalized experimental protocol for studying the polycondensation kinetics of BHET is outlined below. This protocol is a synthesis of methodologies reported in the literature.[6][10][11]

Objective: To determine the kinetic parameters (e.g., rate constant, activation energy) for the polycondensation of BHET to PET under specific conditions of temperature and catalysis.

Materials:

-

Bis(2-hydroxyethyl) terephthalate (BHET), purified

-

Catalyst (e.g., Sb₂O₃, Zinc Acetate)

-

Nitrogen gas (high purity)

-

Solvents for analysis (e.g., phenol/tetrachloroethane for viscometry)

Equipment:

-

Glass batch reactor equipped with a mechanical stirrer, nitrogen inlet, and a condenser connected to a vacuum system.

-

Heating mantle with a temperature controller.

-

Vacuum pump and pressure gauge.

-

Analytical instruments for monitoring the reaction progress (e.g., viscometer, GPC, NMR, FTIR).[10]

Procedure:

-

Reactor Setup: The reactor is charged with a known amount of purified BHET and the catalyst at the desired concentration.

-

Inert Atmosphere: The reactor is purged with high-purity nitrogen to remove any oxygen, which can cause side reactions and discoloration of the polymer.

-

Heating and Melting: The temperature is gradually raised to melt the BHET under a slow stream of nitrogen.

-

Polycondensation Stage 1 (Ester Interchange): The temperature is raised to the desired reaction temperature (e.g., 270-280°C). The reaction is carried out under atmospheric pressure or a slight vacuum to facilitate the removal of the ethylene glycol byproduct.

-

Polycondensation Stage 2 (High Vacuum): After a certain period, a high vacuum is applied to the system to further drive the reaction towards high molecular weight polymer by efficiently removing the ethylene glycol.

-

Sampling: Samples of the reaction mixture are taken at regular intervals. The reaction is quenched by rapidly cooling the sample.

-

Analysis: The samples are analyzed to determine the extent of reaction. Common analytical techniques include:

-

Intrinsic Viscosity Measurement: To determine the average molecular weight of the polymer.

-

Gel Permeation Chromatography (GPC): To determine the molecular weight distribution.[10]

-

End-Group Titration: To measure the concentration of carboxyl and hydroxyl end groups.

-

Spectroscopic Methods (NMR, FTIR): To follow the changes in chemical structure.[10]

-

-

Data Analysis: The collected data (e.g., intrinsic viscosity or number-average degree of polymerization as a function of time) is used to test kinetic models and determine the rate constants.

Visualizations

The following diagrams, generated using Graphviz, illustrate key aspects of the BHET to PET polycondensation process.

Caption: Reaction pathway for the polycondensation of BHET to PET.

Caption: Experimental workflow for a typical BHET polycondensation kinetics study.

Caption: Logical relationships between key parameters in PET polycondensation.

Conclusion

The study of the polycondensation kinetics of BHET to PET is crucial for optimizing industrial processes, developing new catalysts, and improving polymer properties. The reaction is complex, involving multiple equilibria and potential side reactions. A thorough understanding of the interplay between temperature, pressure, and catalysis, as guided by kinetic modeling and experimental data, is paramount for achieving high-quality PET resins efficiently and sustainably. This guide provides a foundational overview to aid researchers and professionals in this endeavor.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. "A study on the polycondensation of bis‐hydroxyethyl terephthalate" by Chen‐Chong ‐C Lin and Satish Baliga [digitalcommons.njit.edu]

- 3. Reaction kinetics for solid‐state polymerization of poly(ethylene terephthalate) | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Boosting the kinetics of PET glycolysis - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D4RE00235K [pubs.rsc.org]

- 6. Ti–Si composite glycol salts: depolymerization and repolymerization studies of PET - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. researchgate.net [researchgate.net]

- 10. Modeling of Poly(Ethylene Terephthalate) Homogeneous Glycolysis Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Unraveling the Molecular Architecture of Bis(2-hydroxyethyl) Terephthalate: A Technical Guide

An In-depth Exploration of the Structure and Conformation of a Key Polyester Precursor

This technical guide provides a comprehensive analysis of the molecular structure and conformational properties of bis(2-hydroxyethyl) terephthalate (B1205515) (BHET), a critical intermediate in the synthesis and recycling of polyethylene (B3416737) terephthalate (PET). Aimed at researchers, scientists, and professionals in drug development and material science, this document synthesizes crystallographic data, spectroscopic analyses, and experimental methodologies to offer a detailed understanding of BHET's molecular architecture.

Molecular Structure and Conformation

Bis(2-hydroxyethyl) terephthalate (C₁₂H₁₄O₆) is the diester of terephthalic acid and ethylene (B1197577) glycol.[1] Its molecular structure consists of a central benzene (B151609) ring to which two hydroxyethyl (B10761427) ester groups are attached at the para positions. The conformation of the molecule, particularly the orientation of the flexible hydroxyethyl side chains relative to the rigid terephthalate core, is crucial for its physical and chemical properties, including its ability to polymerize into PET.

Crystal Structure Analysis

The definitive determination of the solid-state structure of BHET was achieved through single-crystal X-ray diffraction. A seminal study by Kashino and Haisa in 1975 revealed that BHET crystallizes in the monoclinic space group P2₁/a.[2] The crystal structure is characterized by the presence of two distinct molecular conformations, designated as Molecule A and Molecule B, each located at a center of symmetry within the unit cell.[2]

The primary difference between these two conformers lies in the torsion angle around the ethylenic C-C bond of the hydroxyethyl group. This rotation dictates the spatial relationship between the terminal hydroxyl group and the ester linkage. The molecules are interconnected through a network of hydrogen bonds. Specifically, an O-H···OH hydrogen bond links the molecules into chains along the c-axis, and an additional O-H···O=C hydrogen bond connects translated Molecule B units to form sheets parallel to the bc-plane. These sheets are then held together by van der Waals forces.[2]

Quantitative Crystallographic Data

The precise geometric parameters of the two BHET conformers, as determined by X-ray crystallography, are summarized in the table below. This data is essential for computational modeling and for understanding the intermolecular interactions that govern the crystal packing.

| Parameter | Molecule A | Molecule B |

| Bond Lengths (Å) | ||

| C(ring)-C(ring) | 1.385 - 1.397 | 1.385 - 1.397 |

| C(ring)-C(ester) | 1.492 | 1.492 |

| C=O | 1.209 | 1.209 |

| C-O(ester) | 1.341 | 1.341 |

| O(ester)-C(ethyl) | 1.459 | 1.459 |

| C(ethyl)-C(ethyl) | 1.507 | 1.507 |

| C(ethyl)-O(hydroxyl) | 1.425 | 1.425 |

| Bond Angles (°) ** | ||

| C(ring)-C(ring)-C(ester) | 120.1 | 120.1 |

| C(ring)-C(ester)=O | 124.7 | 124.7 |

| C(ring)-C(ester)-O(ester) | 111.4 | 111.4 |

| C(ester)-O(ester)-C(ethyl) | 117.8 | 117.8 |

| O(ester)-C(ethyl)-C(ethyl) | 107.5 | 107.5 |

| C(ethyl)-C(ethyl)-O(hydroxyl) | 111.3 | 111.3 |

| Dihedral Angles (°) ** | ||

| τ(O-C-C-OH) | 66.0 | -73.2 |

Data sourced from the Crystallography Open Database (COD) entry 7058116, based on the work of Kashino and Haisa (1975).[2][3]

Experimental Protocols for Structural Characterization

The elucidation of BHET's molecular structure and conformation relies on a combination of analytical techniques. Below are detailed methodologies for the key experiments.

Single-Crystal X-ray Diffraction

This technique provides the most precise information on the three-dimensional arrangement of atoms in the solid state.

Methodology:

-

Crystal Growth: Single crystals of BHET suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution. A common method involves dissolving BHET in a suitable solvent, such as a mixture of ethylene glycol and water, and allowing the solvent to evaporate over several days at a constant temperature.[4][5]

-

Data Collection: A selected single crystal is mounted on a goniometer head of a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam (e.g., Cu Kα radiation). The diffraction pattern is recorded as a series of frames while the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined using least-squares methods to minimize the difference between the observed and calculated structure factors, yielding the final, precise atomic coordinates, bond lengths, and bond angles.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the molecular structure of BHET in solution and for assessing its purity.

Methodology:

-

Sample Preparation: A small amount of the BHET sample (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆)) in an NMR tube.[1][6] The choice of solvent is critical to ensure good solubility and to avoid overlapping signals with the analyte.

-

Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, a standard one-pulse experiment is typically performed. For ¹³C NMR, a proton-decoupled experiment is used to simplify the spectrum. Key acquisition parameters include the number of scans, relaxation delay, and spectral width.

-

Spectral Analysis: The resulting spectrum is processed (Fourier transformation, phasing, and baseline correction). The chemical shifts, integration of the peaks (for ¹H NMR), and coupling patterns are analyzed to confirm the presence of the aromatic protons, the two distinct methylene (B1212753) groups of the hydroxyethyl chain, and the hydroxyl protons.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the BHET molecule, providing further confirmation of its structure.

Methodology:

-

Sample Preparation: For solid samples, the KBr pellet technique is commonly employed. A small amount of BHET (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (approximately 200 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Background Spectrum: A background spectrum of the empty sample compartment or a pure KBr pellet is collected to account for atmospheric CO₂ and water vapor, as well as any instrumental artifacts.

-

Sample Spectrum: The KBr pellet containing the BHET sample is placed in the sample holder of the FTIR spectrometer. The infrared spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.

-

Spectral Analysis: The positions and intensities of the absorption bands are analyzed to identify characteristic functional groups. For BHET, key vibrational bands include the O-H stretch of the hydroxyl group, the C-H stretches of the aromatic ring and the aliphatic chain, the C=O stretch of the ester group, and the C-O stretches.[7][8]

Visualization of Workflow and Molecular Conformations

The following diagrams, generated using the DOT language, illustrate the logical workflow for determining the molecular structure of BHET and the conformational differences between the two molecules found in the crystal lattice.

Conclusion

The molecular structure and conformation of this compound have been thoroughly characterized through a combination of X-ray crystallography and spectroscopic methods. The existence of two distinct conformers in the solid state, differing in the torsion of the hydroxyethyl side chains, highlights the molecule's conformational flexibility. The detailed quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers working with BHET, enabling a deeper understanding of its properties and its role in the synthesis of polyesters and other advanced materials. This knowledge is not only fundamental to polymer chemistry but also increasingly relevant in the development of sustainable chemical recycling processes for PET waste.

References

- 1. researchgate.net [researchgate.net]

- 2. journals.iucr.org [journals.iucr.org]

- 3. This compound | C12H14O6 | CID 13739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Crystallization of Bis(2-hydroxyethylene) Terephthalate as a Part of a Bottle-to-Bottle Recycling Concept for Poly(ethylene terephthalate) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Thermodynamic Properties of Bis(2-hydroxyethyl) Terephthalate Formation: An In-depth Technical Guide